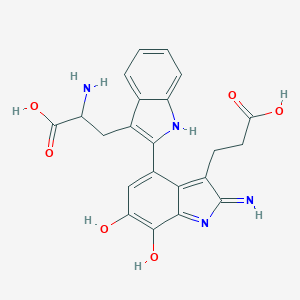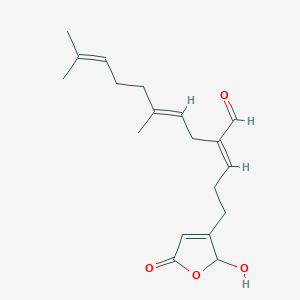![molecular formula C20H14ClN3O3 B238769 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B238769.png)
2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide, also known as OPA-15406, is a chemical compound with potential therapeutic applications. This compound belongs to the class of oxazolo[4,5-b]pyridine derivatives, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is not fully understood. However, studies have shown that 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide inhibits the activity of the protein kinase CK2, which plays a key role in cell growth and proliferation. Inhibition of CK2 activity has been shown to lead to decreased cell growth and increased cell death in cancer cells.
生化和生理效应
2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide inhibits the activity of CK2, which leads to decreased cell growth and increased cell death in cancer cells. In addition, 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to reduce inflammation in animal models, which may have implications for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate in the lab. In addition, 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to have a wide range of biological activities, which makes it a useful tool for studying various cellular processes.
However, there are also limitations to using 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments. One limitation is that the mechanism of action of 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is not fully understood. In addition, 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
未来方向
There are several future directions for research on 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One area of research is to further investigate the mechanism of action of 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. Understanding how 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide inhibits CK2 activity could lead to the development of more effective cancer therapies.
Another area of research is to test the safety and efficacy of 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in clinical trials. If 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is found to be safe and effective in humans, it could have potential therapeutic applications in various fields of medicine.
Finally, researchers could investigate the potential of 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide as a tool for studying various cellular processes. Its wide range of biological activities makes it a useful tool for studying cell growth, proliferation, and death, as well as inflammation and other cellular processes.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the reaction of 4-(2-aminoethyl)phenol with 2-chloro-4-nitrophenol to form a nitro intermediate. The nitro intermediate is then reduced using palladium on carbon to form the corresponding amine. The amine is then reacted with 4-(2-chloroacetyl)phenyl-1,3-oxazole to form the final product, 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide.
科学研究应用
2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to have potential therapeutic applications in various fields of medicine. Studies have shown that 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, 2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
属性
产品名称 |
2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide |
|---|---|
分子式 |
C20H14ClN3O3 |
分子量 |
379.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-5-9-16(10-6-14)26-12-18(25)23-15-7-3-13(4-8-15)20-24-19-17(27-20)2-1-11-22-19/h1-11H,12H2,(H,23,25) |
InChI 键 |
XWJXYISWZVKEQP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)



![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)

